Methyl 2-methyl-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-methyl-3-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
Chemistry: Methyl 2-methyl-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drug candidates .
Industry: The compound is also used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Safety and Hazards
“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . The safety information pictograms indicate a GHS07 signal word warning .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-methyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness: Methyl 2-methyl-3-(trifluoromethyl)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents .
Properties
IUPAC Name |
methyl 2-methyl-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJGSNVBDYRBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591196 | |
Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346603-63-2 | |
Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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